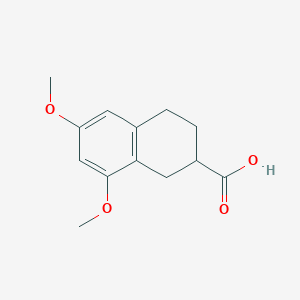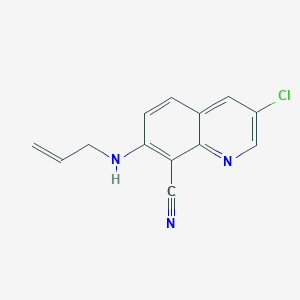
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile is a chemical compound with the molecular formula C13H9N5. It is a derivative of indazole and nicotinonitrile, featuring an amino group at the 5-position of the indazole ring and a nitrile group at the 3-position of the nicotinonitrile ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques involving high-purity reagents and controlled reaction environments are typically employed .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile: Unique due to its specific substitution pattern and combination of functional groups.
Indazole Derivatives: Compounds like 5-aminoindazole and 3-nitroindazole share structural similarities but differ in their functional groups and biological activities.
Nicotinonitrile Derivatives: Compounds such as 3-cyanopyridine and 5-cyanopyridine have similar nitrile groups but lack the indazole ring.
Uniqueness
This compound stands out due to its unique combination of an indazole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1356088-12-4 |
|---|---|
Molekularformel |
C13H9N5 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
5-(5-amino-1H-indazol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5/c14-5-8-3-9(7-16-6-8)13-11-4-10(15)1-2-12(11)17-18-13/h1-4,6-7H,15H2,(H,17,18) |
InChI-Schlüssel |
FGDMCCGXBOCYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CN=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


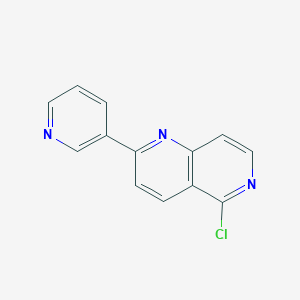
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
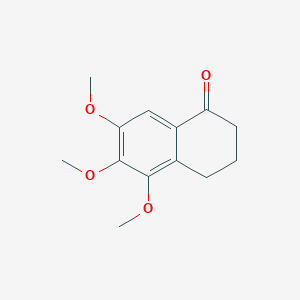
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
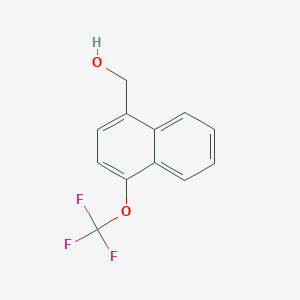
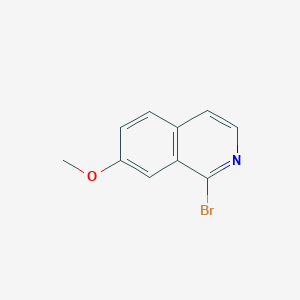
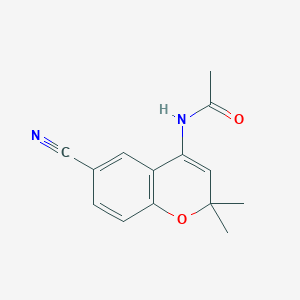

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)

